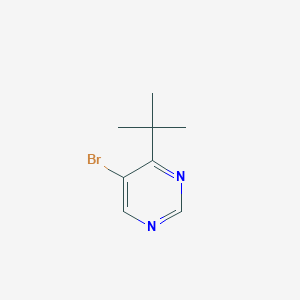
5-Bromo-4-(tert-butyl)pyrimidine
Vue d'ensemble
Description
“5-Bromo-4-(tert-butyl)pyrimidine” is a chemical compound with the molecular formula C8H11BrN2 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “5-Bromo-4-(tert-butyl)pyrimidine”, often involves cross-coupling reactions . For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method, but it has limitations due to the instability and poor reactivity of 2-pyridyl boron nucleophiles . Therefore, alternative nucleophilic reagents and novel main group approaches are being developed .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-(tert-butyl)pyrimidine” can be represented by the InChI code 1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 . This compound has a molecular weight of 215.09 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-(tert-butyl)pyrimidine” are complex and can involve various reagents and conditions . For example, one study demonstrated that the amide ion attacks C (6) of the pyrimidine nucleus and causes fission of the C (5)-C (6) bond .
Physical And Chemical Properties Analysis
“5-Bromo-4-(tert-butyl)pyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 215.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Applications De Recherche Scientifique
Pyrimidine compounds, including “5-Bromo-4-(tert-butyl)pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Here are some of the applications of pyrimidine derivatives:
-
Pharmaceutical Applications
- Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . These compounds exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .
- They are also used in the treatment of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
- Pyrimidine derivatives are also used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
-
Chemical Synthesis
-
Antimicrobial and Antifungal Applications
-
Antiparasitic Applications
-
Diuretic Applications
-
Cardiovascular Applications
-
Anticancer Applications
-
Antiallergic Applications
-
Tyrosine Kinase Inhibitors
-
Calcium Channel Antagonistic Applications
-
Anti-Inflammatory and Analgesic Applications
-
Anticonvulsant Applications
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-tert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCULZFCNXRIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499200 | |
| Record name | 5-Bromo-4-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(tert-butyl)pyrimidine | |
CAS RN |
1439-08-3 | |
| Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



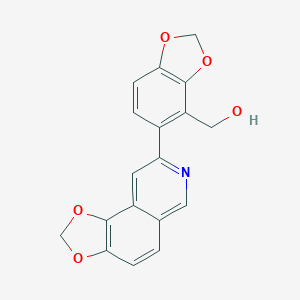
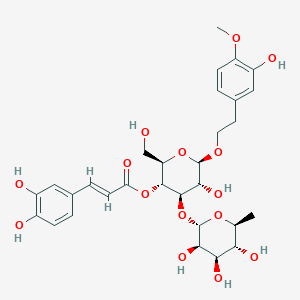

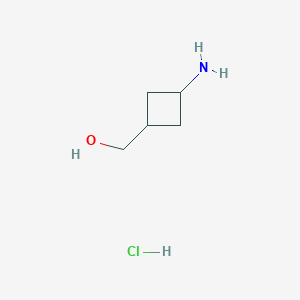
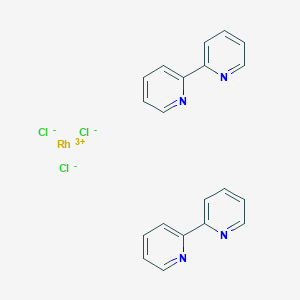
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
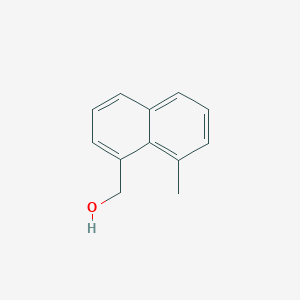
![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
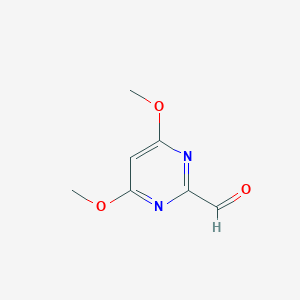
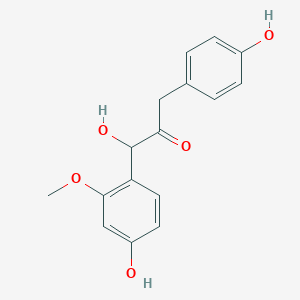
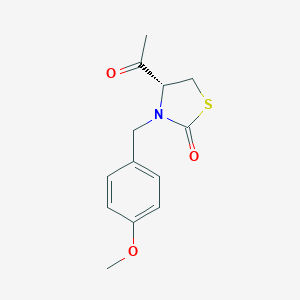
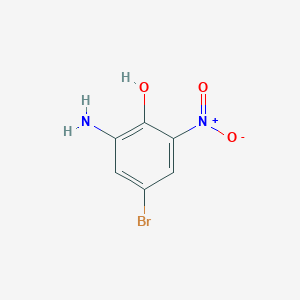
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)